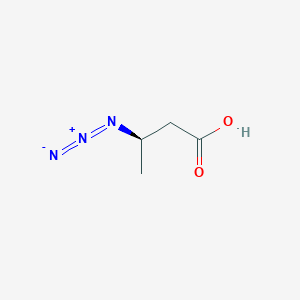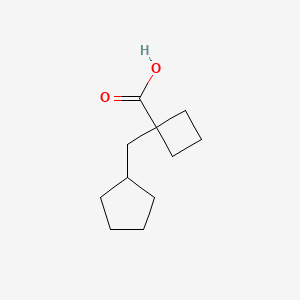![molecular formula C9H14N2 B15310358 Methyl[2-(pyridin-2-yl)propan-2-yl]amine](/img/structure/B15310358.png)
Methyl[2-(pyridin-2-yl)propan-2-yl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl[2-(pyridin-2-yl)propan-2-yl]amine is an organic compound that features a pyridine ring attached to a propan-2-yl group with a methylamine substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl[2-(pyridin-2-yl)propan-2-yl]amine typically involves the reaction of 2-cyanopyridine with methyl lithium in the presence of cerium(III) chloride. The reaction is carried out in tetrahydrofuran (THF) and diethyl ether at low temperatures, around -76°C to -60°C. The reaction mixture is then allowed to warm to room temperature, followed by the addition of ammonium hydroxide to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the availability of high-purity reagents, and implementing efficient purification techniques to obtain the compound on a larger scale.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl[2-(pyridin-2-yl)propan-2-yl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Piperidine derivatives.
Substitution: Various substituted amines depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl[2-(pyridin-2-yl)propan-2-yl]amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties
Mécanisme D'action
The mechanism of action of Methyl[2-(pyridin-2-yl)propan-2-yl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can coordinate with metal ions, while the amine group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Pyridin-2-yl)propan-2-amine: Similar structure but lacks the methyl group on the amine.
2-Methyl-2-(pyrazin-2-yl)propan-1-amine: Contains a pyrazine ring instead of a pyridine ring.
2-(Pyridin-2-yl)isopropylamine: Similar structure but with different substituents on the amine group .
Uniqueness
Methyl[2-(pyridin-2-yl)propan-2-yl]amine is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of both the pyridine ring and the methylamine group provides a versatile scaffold for further chemical modifications and applications in various fields.
Propriétés
Formule moléculaire |
C9H14N2 |
|---|---|
Poids moléculaire |
150.22 g/mol |
Nom IUPAC |
N-methyl-2-pyridin-2-ylpropan-2-amine |
InChI |
InChI=1S/C9H14N2/c1-9(2,10-3)8-6-4-5-7-11-8/h4-7,10H,1-3H3 |
Clé InChI |
BNBIFCUPKFVQJA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=CC=CC=N1)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


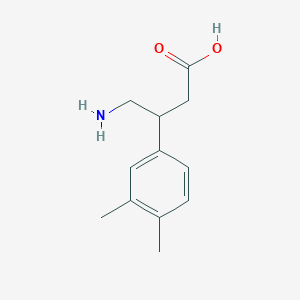
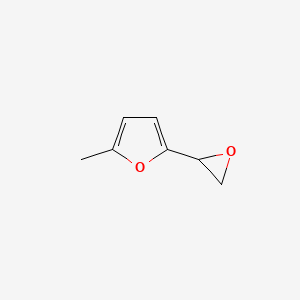

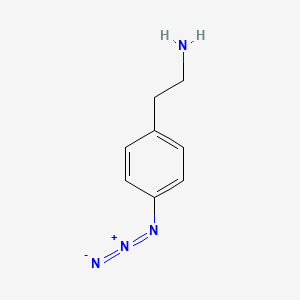
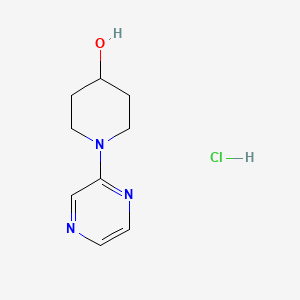

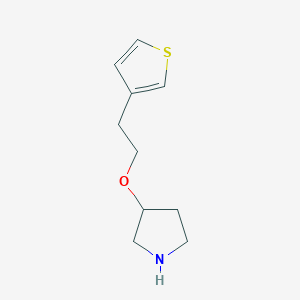
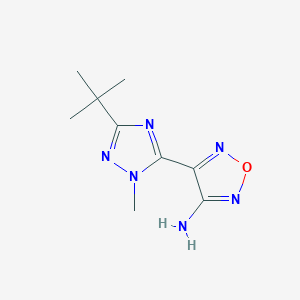
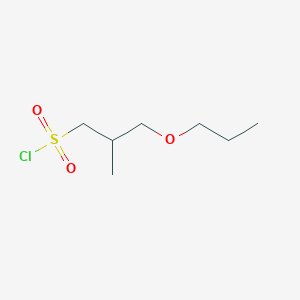
![1-(Aminomethyl)-3-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylicacidhydrochloride](/img/structure/B15310348.png)
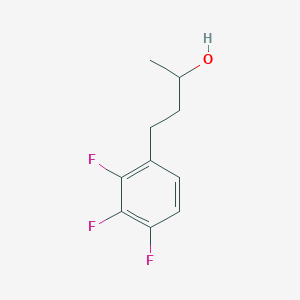
![3-ethyl-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazinehydrochloride](/img/structure/B15310351.png)
